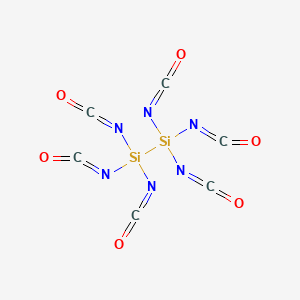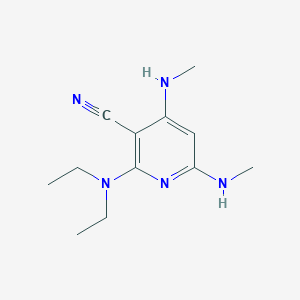
2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile is a complex organic compound belonging to the pyridine family This compound is characterized by the presence of diethylamino and methylamino groups attached to a pyridine ring, along with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-cyanopyridine with diethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Pyridine-3-carbonitrile derivatives
Uniqueness
2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile is unique due to the presence of both diethylamino and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
59000-75-8 |
|---|---|
Fórmula molecular |
C12H19N5 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2-(diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H19N5/c1-5-17(6-2)12-9(8-13)10(14-3)7-11(15-4)16-12/h7H,5-6H2,1-4H3,(H2,14,15,16) |
Clave InChI |
LBHYGKQDEAHGQV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C(=CC(=N1)NC)NC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


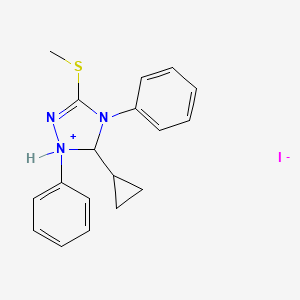

![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
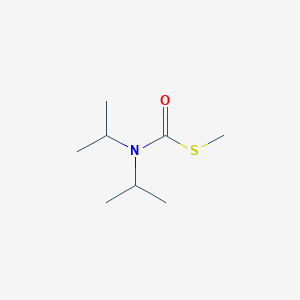

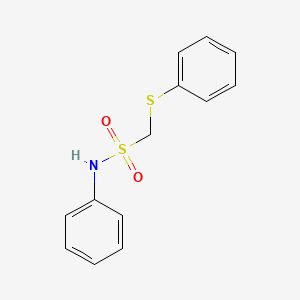


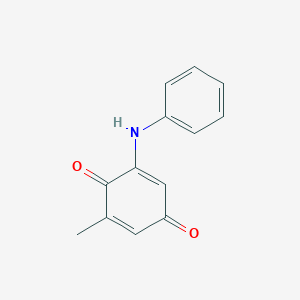

![N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14623569.png)

